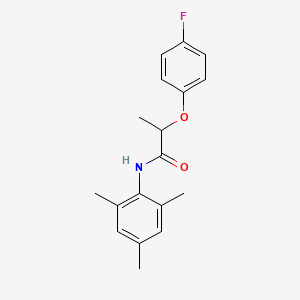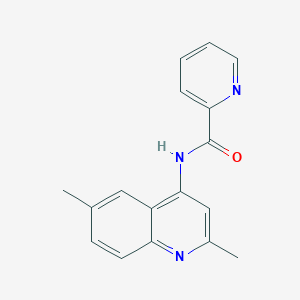![molecular formula C16H21N3O3S B4724421 N-{[2-(2-methoxybenzoyl)hydrazino]carbonothioyl}cyclohexanecarboxamide](/img/structure/B4724421.png)
N-{[2-(2-methoxybenzoyl)hydrazino]carbonothioyl}cyclohexanecarboxamide
Overview
Description
N-{[2-(2-methoxybenzoyl)hydrazino]carbonothioyl}cyclohexanecarboxamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as MCC-950 and is known for its ability to inhibit the NLRP3 inflammasome, a protein complex involved in inflammation and immune responses.
Mechanism of Action
MCC-950 inhibits the NLRP3 inflammasome by binding to its nucleotide-binding domain, preventing the activation of caspase-1 and the subsequent release of pro-inflammatory cytokines IL-1β and IL-18.
Biochemical and Physiological Effects:
MCC-950 has been shown to reduce inflammation and improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease. It has also been shown to reduce the severity of symptoms in animal models of multiple sclerosis.
Advantages and Limitations for Lab Experiments
One of the advantages of using MCC-950 in lab experiments is its specificity for the NLRP3 inflammasome, which allows for targeted inhibition of inflammation. However, one limitation is that it may not be effective in all types of inflammation, as there are other inflammasomes that are not affected by MCC-950.
Future Directions
1. Investigating the potential therapeutic applications of MCC-950 in other diseases associated with inflammation and immune responses.
2. Developing more potent and selective inhibitors of the NLRP3 inflammasome.
3. Studying the long-term effects of MCC-950 on inflammation and immune responses.
4. Investigating the potential use of MCC-950 in combination with other anti-inflammatory drugs for enhanced therapeutic effects.
Scientific Research Applications
MCC-950 has been extensively studied for its potential therapeutic applications in various diseases associated with inflammation and immune responses, such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis. It has also been shown to have anti-inflammatory effects on various types of cancer.
properties
IUPAC Name |
N-[[(2-methoxybenzoyl)amino]carbamothioyl]cyclohexanecarboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O3S/c1-22-13-10-6-5-9-12(13)15(21)18-19-16(23)17-14(20)11-7-3-2-4-8-11/h5-6,9-11H,2-4,7-8H2,1H3,(H,18,21)(H2,17,19,20,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYMLRBUIURFPPP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NNC(=S)NC(=O)C2CCCCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-ethoxy-N-[2-(4-isobutyryl-1-piperazinyl)phenyl]-3-nitrobenzamide](/img/structure/B4724340.png)
![methyl 2-[({1-[(2,4-dichlorophenoxy)methyl]-1H-pyrazol-3-yl}carbonyl)amino]-5-methyl-3-thiophenecarboxylate](/img/structure/B4724346.png)
![2-[(3,4-dichlorophenyl)amino]-N'-(2-furylmethylene)acetohydrazide](/img/structure/B4724358.png)
![6-chloro-7-[(2-methylbenzyl)oxy]-4-phenyl-2H-chromen-2-one](/img/structure/B4724360.png)
![N-(5-chloro-2-pyridinyl)-7-(2-furyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4724363.png)
![5-oxo-N-pentyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B4724368.png)



![5-[(bicyclo[2.2.1]hept-2-ylamino)sulfonyl]-N-isopropyl-2-methoxybenzamide](/img/structure/B4724401.png)
![2,2'-[(9-oxo-9H-fluorene-2,7-diyl)bis(sulfonylimino)]diacetic acid](/img/structure/B4724408.png)
![ethyl 3-[({4-[4-(difluoromethoxy)phenyl]-1,3-thiazol-2-yl}amino)carbonyl]-1-methyl-1H-pyrazole-5-carboxylate](/img/structure/B4724433.png)
![N-(2-methoxyphenyl)-2-[(6-phenyl-4-pyrimidinyl)thio]butanamide](/img/structure/B4724441.png)
